rac N-Benzyl-N-desmethyl Tramadol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac N-Benzyl-N-desmethyl Tramadol-d3: is a labeled compound with the CAS number 1346601-74-8. It is a derivative of Tramadol, a synthetic analgesic used for pain relief. This compound is specifically labeled for research purposes, often used in analytical and experimental settings to study the pharmacokinetics and metabolism of Tramadol .
Mechanism of Action
Target of Action
The primary targets of rac N-Benzyl-N-desmethyl Tramadol-d3, a derivative of Tramadol, are the μ-opioid receptors . These receptors play a crucial role in the perception of pain. The compound also inhibits the reuptake of serotonin and norepinephrine, neurotransmitters that modulate pain signals .
Mode of Action
this compound interacts with its targets by acting as an agonist of the μ-opioid receptors . This means it binds to these receptors and activates them, mimicking the action of endogenous opioids. Additionally, it inhibits the reuptake of serotonin and norepinephrine, thereby increasing their availability and enhancing the inhibitory effects on pain transmission in the spinal cord .
Biochemical Pathways
The compound affects several biochemical pathways. It is metabolized by O- and N-demethylation mediated by the cytochrome P450 pathways, particularly CYP2D6 . The metabolites produced through these pathways can also have pharmacological activity, contributing to the overall analgesic effect .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized primarily by O- and N-demethylation via the cytochrome P450 pathways, particularly CYP2D6 . The metabolites are mainly excreted via the kidneys . The mean elimination half-life of Tramadol, the parent compound, is about 6 hours .
Result of Action
The molecular and cellular effects of this compound’s action include the activation of μ-opioid receptors and the increased availability of serotonin and norepinephrine. This results in enhanced inhibitory effects on pain transmission in the spinal cord, thereby providing analgesic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, any impairment in the liver or kidneys, which are crucial for the metabolism and excretion of the compound, can affect its action . Additionally, the concurrent use of other medications metabolized through the same hepatic pathways may cause interactions .
Biochemical Analysis
Biochemical Properties
“rac N-Benzyl-N-desmethyl Tramadol-d3” interacts with various enzymes and proteins. It is mainly metabolised by O - and N -demethylation and by conjugation reactions forming glucuronides and sulfates . The polymorphic CYP2D6 action has been reported to be determinative of its pharmacokinetics and pharmacodynamics via hepatic phase I O -demethylation .
Cellular Effects
“this compound” has significant effects on various types of cells and cellular processes. It has been reported to attenuate platelet aggregation dose-dependently . It also influences cell function by inhibiting serotonin reuptake and norepinephrine reuptake, enhancing inhibitory effects on pain transmission in the spinal cord .
Molecular Mechanism
“this compound” exerts its effects at the molecular level through various mechanisms. Both (+)-Tramadol and the metabolite (+)-O-desmethyl-tramadol (M1) are agonists of the mu opioid receptor . It also inhibits serotonin reuptake and norepinephrine reuptake, enhancing inhibitory effects on pain transmission in the spinal cord .
Temporal Effects in Laboratory Settings
The effects of “this compound” change over time in laboratory settings. The mean elimination half-life is about 6 hours
Dosage Effects in Animal Models
In animal models, the effects of “this compound” vary with different dosages. In rats, intramuscular administration provides stable pain relief for more than 10 hours . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
“this compound” is involved in various metabolic pathways. It is mainly metabolised by O - and N -demethylation and by conjugation reactions forming glucuronides and sulfates .
Transport and Distribution
“this compound” is rapidly distributed in the body; plasma protein binding is about 20%
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac N-Benzyl-N-desmethyl Tramadol-d3 involves the selective labeling of the desmethylated form of Tramadol. The process typically includes the following steps:
Desmethylation: Tramadol undergoes a desmethylation reaction to remove a methyl group, resulting in N-desmethyl Tramadol.
Benzylation: The N-desmethyl Tramadol is then reacted with a benzylating agent to introduce a benzyl group.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms (d3) into the benzyl group, resulting in this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: rac N-Benzyl-N-desmethyl Tramadol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, Tramadol.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Tramadol.
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
rac N-Benzyl-N-desmethyl Tramadol-d3 is widely used in scientific research, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Tramadol in biological systems.
Analytical Chemistry: Employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of Tramadol and its metabolites.
Forensic Toxicology: Utilized in the detection and analysis of Tramadol in biological samples for forensic investigations.
Clinical Research: Helps in understanding the metabolic pathways and potential drug interactions of Tramadol .
Comparison with Similar Compounds
N-Desmethyl Tramadol: A primary metabolite of Tramadol with similar pharmacological properties.
O-Desmethyl Tramadol: Another metabolite with potent analgesic effects.
Tramadol: The parent compound with a broader spectrum of action.
Uniqueness: rac N-Benzyl-N-desmethyl Tramadol-d3 is unique due to its specific labeling with deuterium atoms, which makes it an invaluable tool in research for tracking and quantifying Tramadol and its metabolites in various biological systems .
Properties
IUPAC Name |
(1R,2R)-2-[[benzyl(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-23(16-18-9-4-3-5-10-18)17-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-2/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3/t20-,22+/m1/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLHYNRDCFWMAA-GDJAVXQGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.